An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid
This guide provides a comprehensive technical overview for the synthesis and characterization of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The methodologies outlined herein are grounded in established chemical principles and supported by data from analogous structures, offering a robust framework for its preparation and validation.
Introduction and Rationale
4-(3-(Piperidin-1-yl)propoxy)benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety, a common pharmacophore, and a piperidinylpropoxy side chain. This structural combination suggests potential applications as an intermediate in the synthesis of more complex pharmaceutical agents. The piperidine ring is a prevalent feature in many centrally acting drugs, and the flexible propoxy linker allows for various spatial orientations of this group relative to the aromatic ring. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation.[1]
This document will detail a reliable synthetic route to this compound, starting from commercially available precursors. Furthermore, a comprehensive characterization workflow is presented to ensure the identity, purity, and structural integrity of the synthesized molecule.
Synthetic Strategy and Experimental Protocol
The synthesis of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid can be efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a haloalkane by an alkoxide. In this proposed synthesis, the phenoxide of a 4-hydroxybenzoic acid ester will be reacted with a 3-chloropropyl-functionalized piperidine, followed by saponification of the ester to yield the target carboxylic acid.
The choice of starting with an ester of 4-hydroxybenzoic acid, such as the methyl or ethyl ester, is strategic. It protects the carboxylic acid from unwanted side reactions during the etherification step, which is conducted under basic conditions. The ester can then be easily hydrolyzed in a subsequent step to furnish the desired benzoic acid.
Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 4-(3-(Piperidin-1-yl)propoxy)benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 4-(3-(piperidin-1-yl)propoxy)benzoate (Intermediate Ester)
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Reagents and Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and dry N,N-dimethylformamide (DMF).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.
-
Addition of Alkylating Agent: Add 1-(3-chloropropyl)piperidine (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid (Final Product)
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Saponification: Dissolve the purified intermediate ester in a mixture of methanol and water (e.g., 4:1 v/v). Add sodium hydroxide (NaOH, 3.0 eq.) and stir the mixture at 60 °C for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 5-6 with 1M hydrochloric acid (HCl). The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.[3]
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized 4-(3-(Piperidin-1-yl)propoxy)benzoic acid. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key structural information. The chemical shifts are predicted based on analogous structures and general principles.[4][5]
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic acid (-COOH) | ~12.0 - 13.0 | broad singlet | 1H |
| Aromatic (Ha) | ~7.95 | doublet | 2H |
| Aromatic (Hb) | ~6.90 | doublet | 2H |
| -OCH₂- | ~4.10 | triplet | 2H |
| -NCH₂- (propoxy chain) | ~2.50 | triplet | 2H |
| -CH₂- (central, propoxy) | ~2.00 | quintet | 2H |
| -NCH₂- (piperidine, α) | ~2.40 | multiplet | 4H |
| -CH₂- (piperidine, β, γ) | ~1.40 - 1.60 | multiplet | 6H |
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data and confirm the carbon framework of the molecule.[5][6]
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic acid (-C=O) | ~167 |
| Aromatic (C-COOH) | ~123 |
| Aromatic (C-O) | ~163 |
| Aromatic (CHa) | ~131 |
| Aromatic (CHb) | ~114 |
| -OCH₂- | ~66 |
| -NCH₂- (propoxy chain) | ~55 |
| -CH₂- (central, propoxy) | ~27 |
| -NCH₂- (piperidine, α) | ~54 |
| -CH₂- (piperidine, β) | ~26 |
| -CH₂- (piperidine, γ) | ~24 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound.
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Expected Molecular Ion (M+) : m/z = 263.15 for C₁₅H₂₁NO₃.[4]
-
Key Fragmentation Peaks :
-
Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 218.
-
Cleavage of the propoxy chain, potentially yielding fragments corresponding to the piperidinylpropyl cation (m/z 126) and the 4-hydroxybenzoic acid radical cation (m/z 138).
-
The base peak is likely to be the fragment resulting from alpha-cleavage adjacent to the piperidine nitrogen, leading to an ion at m/z 98 or 84.[7]
-
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups.[8][9][10]
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H stretch (carboxylic acid) | 2500-3300 | Very broad |
| C-H stretch (aromatic) | 3000-3100 | Sharp |
| C-H stretch (aliphatic) | 2800-3000 | Medium to strong |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong, sharp |
| C=C stretch (aromatic) | 1580-1620 and 1450-1500 | Medium |
| C-O stretch (ether) | 1200-1270 and 1000-1075 | Strong |
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid. By following the outlined procedures, researchers can reliably produce and validate this valuable chemical intermediate. The provided characterization data, while predictive, is based on sound spectroscopic principles and data from closely related structures, offering a strong benchmark for experimental verification.
References
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PubChem. 4-(3-Piperidin-1-yl-propoxy)-benzoic acid 2-{4-[3-(2-trifluoromethyl-phenothiazin-10-yl)-propyl]-piperazin-1-yl}-ethyl ester. Available from: [Link]
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NIST. 4-Propoxybenzoic acid. In: NIST Chemistry WebBook. Available from: [Link]
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NIST. 4-Propoxybenzoic acid Mass Spectrum. In: NIST Chemistry WebBook. Available from: [Link]
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Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]
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G. C. Tron, et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. 2021, 26(13), 4038. Available from: [Link]
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CompTox Chemicals Dashboard. 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid. Available from: [Link]
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ResearchGate. H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Available from: [Link]
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ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Available from: [Link]
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